molecular formula C22H16N4O3 B3127788 N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide CAS No. 338748-84-8

N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B3127788
CAS No.: 338748-84-8
M. Wt: 384.4 g/mol
InChI Key: COZBWXMLMYXUOO-OEAKJJBVSA-N
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Description

N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitrophenyl group and a phenylindole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of indole-2-carbohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium borohydride, potassium permanganate, and various electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the indole moiety play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22(25-23-14-15-10-12-17(13-11-15)26(28)29)21-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-21/h1-14,24H,(H,25,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZBWXMLMYXUOO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

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